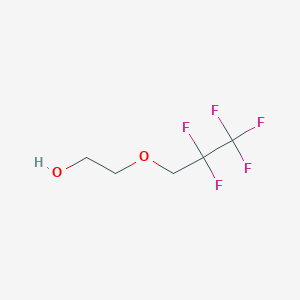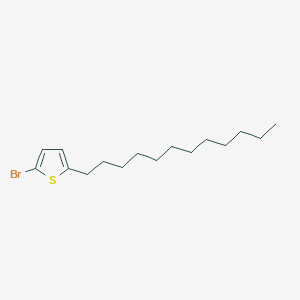![molecular formula C14H9NO B1283429 10H-苯并呋喃[3,2-b]吲哚 CAS No. 248-66-8](/img/structure/B1283429.png)
10H-苯并呋喃[3,2-b]吲哚
描述
10H-Benzofuro[3,2-b]indole is a useful research compound. Its molecular formula is C14H9NO and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10H-Benzofuro[3,2-b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10H-Benzofuro[3,2-b]indole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
多组分反应
10H-苯并呋喃[3,2-b]吲哚: 是一种在多组分反应 (MCRs) 中用途广泛的骨架,多组分反应在构建复杂有机化合物方面至关重要。涉及吲哚衍生物的 MCRs 因其在合成各种杂环化合物方面的效率而得到广泛研究。将10H-苯并呋喃[3,2-b]吲哚纳入 MCRs 可以导致开发具有潜在化学和生物医学相关性的新型多环结构 .
环加成反应
吲哚部分是环加成反应中的关键参与者,环加成反应是原子经济的,被认为是绿色反应。10H-苯并呋喃[3,2-b]吲哚可用作这些反应中的构建块,以合成各种杂环骨架,例如环庚并[b]吲哚和四氢咔唑。这些骨架在天然产物和生物活性分子的合成中具有重要意义 .
生物活性
包括10H-苯并呋喃[3,2-b]吲哚在内的吲哚衍生物以其生物活性和药物活性而闻名。它们通常用于通过分子对接研究设计具有潜在抗 HIV 特性的化合物。10H-苯并呋喃[3,2-b]吲哚的结构复杂性使其成为开发新型治疗剂的宝贵候选药物 .
材料科学
在材料科学领域,10H-苯并呋喃[3,2-b]吲哚衍生物可用于开发具有独特性能的新材料。例如,10H-苯并呋喃[3,2-b]吲哚的硝化会导致产生在电子器件或作为高能材料中具有潜在应用的化合物 .
有机合成
10H-苯并呋喃[3,2-b]吲哚: 在有机合成中用作重要的中间体。将其纳入各种合成路线可以构建否则难以合成的复杂分子。它在构建苯并呋喃-噻吩[3,2-b]吲哚核心分子方面特别有用,这些分子在制药和农用化学品中具有应用 .
作用机制
Biochemical Pathways
It is known that benzofuran derivatives have been evaluated for their antibacterial activities . This suggests that 10H-Benzofuro[3,2-b]indole may interact with biochemical pathways related to bacterial growth and survival, but further studies are needed to confirm this.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the activity of 10H-Benzofuro[3,2-b]indole. For instance, the synthesis of a related compound, 2,4,7,9-tetranitro-10H-benzofuro[3,2-b]indole, was performed in dimethyl sulfoxide (DMSO) at 80°C . This suggests that the chemical environment can play a crucial role in the properties of benzofuroindole derivatives.
生化分析
Biochemical Properties
10H-Benzofuro[3,2-b]indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the binding of 10H-Benzofuro[3,2-b]indole to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of 10H-Benzofuro[3,2-b]indole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 10H-Benzofuro[3,2-b]indole has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 10H-Benzofuro[3,2-b]indole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and function. For instance, the compound may act as an inhibitor for certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, 10H-Benzofuro[3,2-b]indole can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10H-Benzofuro[3,2-b]indole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 10H-Benzofuro[3,2-b]indole remains stable under specific conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to 10H-Benzofuro[3,2-b]indole in in vitro or in vivo studies has revealed potential impacts on cellular viability and function .
Dosage Effects in Animal Models
The effects of 10H-Benzofuro[3,2-b]indole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, 10H-Benzofuro[3,2-b]indole can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
10H-Benzofuro[3,2-b]indole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, 10H-Benzofuro[3,2-b]indole can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 10H-Benzofuro[3,2-b]indole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, 10H-Benzofuro[3,2-b]indole may be transported into cells via organic anion transporters, and its distribution within tissues can be influenced by binding to plasma proteins .
Subcellular Localization
The subcellular localization of 10H-Benzofuro[3,2-b]indole is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 10H-Benzofuro[3,2-b]indole may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and chromatin structure .
属性
IUPAC Name |
10H-[1]benzofuro[3,2-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c1-3-7-11-9(5-1)14-13(15-11)10-6-2-4-8-12(10)16-14/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZIFFMSPJVFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569496 | |
| Record name | 10H-[1]Benzofuro[3,2-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248-66-8 | |
| Record name | 10H-[1]Benzofuro[3,2-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 10H-Benzofuro[3,2-b]indole synthesized?
A1: 10H-Benzofuro[3,2-b]indoles can be synthesized through a cascade cyclization reaction. This involves reacting 2-[(2-azidophenyl)ethynyl]phenols with a base to promote benzofuran cyclization. This is followed by a rhodium(ii)-catalyzed C-H amination step, ultimately yielding the desired 10H-Benzofuro[3,2-b]indole structure. []
Q2: What are the structural characteristics of 10H-Benzofuro[3,2-b]indole?
A2: 10H-Benzofuro[3,2-b]indole derivatives, specifically those with nitro group substitutions, have been characterized through single-crystal X-ray diffraction. This technique provides insights into the three-dimensional arrangement of atoms within the molecule, revealing details about bond lengths, bond angles, and intermolecular interactions. []
Q3: Can 10H-Benzofuro[3,2-b]indole act as a donor molecule in TADF emitters?
A3: Yes, research has shown that 10H-Benzofuro[3,2-b]indole (BFI) can function as an effective donor unit in thermally activated delayed fluorescence (TADF) emitters. When coupled with an appropriate acceptor, like aryltriazine, BFI-based emitters exhibit interesting photophysical and electroluminescence properties. The electronegativity of the heteroatom within the BFI scaffold plays a crucial role in influencing the singlet-triplet energy splitting and overall TADF mechanism of these compounds. []
Q4: How does the structure of 10H-Benzofuro[3,2-b]indole derivatives influence their interaction with BKCa channels?
A4: Research indicates that certain derivatives of 10H-Benzofuro[3,2-b]indole, particularly those containing chlorine and trifluoromethyl substituents, can significantly potentiate the activity of large-conductance calcium-activated potassium (BKCa) channels. This potentiation arises from the binding of these derivatives to a specific pocket located within the outer vestibule of the BKCa channel. This binding interaction stabilizes the channel's open conformation, thereby enhancing its activity. []
Q5: Are there any known energetic derivatives of 10H-Benzofuro[3,2-b]indole?
A5: Yes, 2,4,7,9-tetranitro-10H-benzofuro[3,2-b]indole (TNBFI) is an energetic derivative synthesized from 2,2′,4,4′,6,6′-hexanitrostilbene (HNS) in N,N-dimethylformamide (DMF) solution. The presence of nitro groups significantly impacts its energetic properties and thermal stability. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)

![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)










